1,3-Disilabutane

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

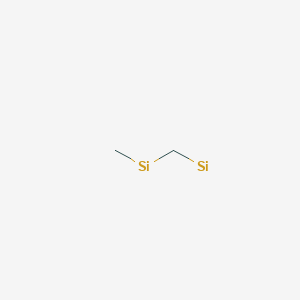

Structure

2D Structure

Eigenschaften

InChI |

InChI=1S/C2H5Si2/c1-4-2-3/h2H2,1H3 | |

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGUJAXHXTYGXSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si]C[Si] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5Si2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

85.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1,3 Disilabutane and Its Derivatives

Established Synthetic Routes to 1,3-Disilabutane

The preparation of the parent this compound (H₃SiCH₂SiH₂CH₃) is foundational for accessing its more complex derivatives. While various methods exist for the synthesis of organosilanes, a common laboratory-scale approach for creating the Si-CH₂-Si linkage involves the reduction of corresponding chloro- or alkoxy-substituted precursors. A general strategy involves the use of a strong reducing agent, such as lithium aluminum hydride (LiAlH₄), to convert Si-Cl or Si-OR bonds to Si-H bonds.

A representative synthesis would start from a precursor like 1,1,3,3-tetrachloro-1,3-disilabutane (B132224). The reaction proceeds by the nucleophilic attack of the hydride ion (H⁻) from LiAlH₄ on the electrophilic silicon centers, displacing the chloride ions. This reduction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), under an inert atmosphere to prevent the reaction of the highly reactive Si-H bonds with moisture.

Synthesis of Halogenated this compound Analogs

Halogenated derivatives of this compound are crucial intermediates for further chemical transformations, with the silicon-halogen bond being susceptible to nucleophilic attack.

Synthesis of 1,1,3,3-Tetrachloro-1,3-Disilabutane

The synthesis of the linear 1,1,3,3-tetrachloro-1,3-disilabutane serves as a key entry point for various functionalized derivatives. One established method involves the controlled chlorination of appropriate organosilane precursors. While the direct synthesis from elemental silicon can yield a mixture of chlorosilanes, more targeted laboratory syntheses often rely on the reaction of organosilicon hydrides with chlorinating agents.

Another conceptual approach involves the ring-opening of silicon-containing cyclobutanes. Although often leading to the cyclic analog, 1,1,3,3-tetrachloro-1,3-disilacyclobutane (B14174025), modifications to reaction conditions or specific precursors could potentially favor the formation of the linear isomer. The synthesis of the cyclic analog, for instance, can be achieved through the reaction of dichlorosilane (B8785471) with acetylene, catalyzed by a suitable transition metal. This highlights the close relationship and potential for interconversion between cyclic and linear disilabutane frameworks.

Direct Synthesis Approaches from Elemental Silicon

The industrial production of organochlorosilanes, the building blocks for silicones and other organosilicon compounds, heavily relies on the "Direct Process," also known as the Müller-Rochow process. mdpi.com This process involves the reaction of elemental silicon with an organohalide, most commonly methyl chloride, at high temperatures (around 300 °C) in the presence of a copper catalyst. doubtnut.comuotechnology.edu.iq

The reaction yields a mixture of methylchlorosilanes, with dimethyldichlorosilane ((CH₃)₂SiCl₂) being the primary product. However, other compounds, including methyltrichlorosilane (B1216827) (CH₃SiCl₃) and trimethylchlorosilane ((CH₃)₃SiCl), are also formed. doubtnut.com These chlorosilanes are foundational precursors for the synthesis of this compound and its derivatives. For instance, the Grignard reaction of these chlorosilanes can be employed to form the requisite Si-C bonds, which can then be further manipulated.

| Reactants | Catalyst | Temperature | Major Products |

| Silicon, Methyl Chloride | Copper | ~573 K (300 °C) | (CH₃)₂SiCl₂, CH₃SiCl₃, (CH₃)₃SiCl |

| Silicon, Hydrogen Chloride | - | Elevated Temps | HSiCl₃, SiCl₄ |

Synthesis of Alkoxy- and Substituted this compound Derivatives

The functionalization of the this compound backbone with alkoxy or other organic groups allows for the fine-tuning of its chemical and physical properties. A primary method for introducing these functionalities is through nucleophilic substitution reactions on halogenated precursors.

For the synthesis of alkoxy-substituted 1,3-disilabutanes, a common route involves the reaction of a chloro-substituted this compound, such as 1,1,3,3-tetrachloro-1,3-disilabutane, with an alcohol (ROH) or an alkoxide (RO⁻). The reaction proceeds via the displacement of the chloride ions by the alkoxy groups. The choice of alcohol and reaction conditions (e.g., presence of a base to neutralize the HCl byproduct) can control the degree of substitution.

Similarly, other substituted derivatives can be prepared using organometallic reagents like Grignard reagents (RMgX) or organolithium compounds (RLi). These powerful nucleophiles readily attack the silicon-halogen bond, forming new silicon-carbon bonds and allowing for the introduction of a wide variety of alkyl, aryl, or other organic moieties onto the this compound framework. A patent describes the synthesis of a 1,3-disilacyclobutane bearing both ethoxy and chloro groups, highlighting the possibility of mixed-substituent systems. google.com

Formation of Cyclic Silylamines and Related Organosilicon Frameworks

Halogenated this compound derivatives serve as valuable precursors for the synthesis of heterocyclic organosilicon compounds, including cyclic silylamines. The reaction of a dihalo-1,3-disilabutane with a primary amine can lead to the formation of a cyclic structure containing silicon and nitrogen atoms in the ring.

For instance, a 1,3-dichloro-1,3-disilabutane derivative could react with a primary amine (R-NH₂) in the presence of a base to facilitate the intramolecular cyclization. The reaction would proceed through a two-step nucleophilic substitution, where the amine first displaces one chloride, and the resulting intermediate then undergoes an intramolecular reaction to displace the second chloride, forming the cyclic silylamine. The nature of the substituents on both the silicon atoms and the amine will influence the feasibility and outcome of the cyclization. While direct examples starting from a linear this compound are not prevalent in the provided search results, the synthesis of bis(amino acids) containing a cyclobutane (B1203170) core via photocycloaddition suggests the possibility of forming complex cyclic structures from related precursors. nih.gov

Nucleophilic Substitution Pathways in the Synthesis of Mixed Main Group Compounds

The electrophilic nature of the silicon atom in halogenated 1,3-disilabutanes makes them susceptible to attack by a wide range of nucleophiles, providing a versatile pathway for the synthesis of mixed main group compounds. This involves the formation of bonds between silicon and other main group elements such as phosphorus, sulfur, or boron.

Stoichiometric and Catalytic Control in Disilabutane Synthesis

The ability to selectively form the this compound framework is highly dependent on the chosen synthetic route and the careful management of reaction conditions. Two primary strategies that have been explored are metal-mediated coupling reactions and pyrolysis of organosilicon precursors. Within these approaches, both stoichiometric adjustments and the introduction of catalytic systems are critical for optimizing the synthesis.

One of the established methods for creating the 1,3-disilacyclobutane ring involves the intramolecular cyclization of halomethyl-substituted chlorosilanes using a stoichiometric amount of a reducing metal, such as magnesium. The stoichiometry of the Grignard reagent, formed in situ, relative to the organohalosilane precursor is a critical factor. An excess of the reducing agent can lead to undesired side reactions, including intermolecular polymerization or the formation of other cyclic or linear carbosilanes. The precise control of the ratio of magnesium to the dihalo-precursor is therefore essential to maximize the yield of the desired four-membered ring. While this method is effective, it is stoichiometric in its use of the metal reductant, which can present challenges in terms of purification and waste management.

Pyrolysis represents another significant avenue for the synthesis of 1,3-disilacyclobutanes. This method often involves the thermal decomposition of larger organosilicon compounds to generate highly reactive intermediates, such as silenes (compounds with a silicon-carbon double bond), which can then dimerize to form the stable 1,3-disilacyclobutane ring. The control of this process is largely dependent on the reaction temperature, pressure, and the structure of the precursor. The stoichiometry of the decomposition reaction is inherent to the precursor molecule itself.

Catalysis in the synthesis of the this compound skeleton is an area of ongoing research, with the goal of developing more efficient and selective methods. While much of the catalytic work on these systems has focused on their subsequent ring-opening polymerization, catalysis can also play a role in the initial formation of the ring. For instance, transition metal catalysts can influence the dimerization of silenes. The choice of catalyst can potentially direct the regioselectivity of the dimerization, favoring the formation of the 1,3-disilacyclobutane isomer over other cyclic or linear products.

Furthermore, catalytic hydrosilylation, the addition of a Si-H bond across a double or triple bond, is a powerful tool for forming silicon-carbon bonds. While not a direct method for constructing the entire Si-C-Si-C backbone in one step, it can be a key catalytic process in the synthesis of functionalized this compound derivatives from appropriate unsaturated precursors. The choice of catalyst, typically platinum, rhodium, or copper complexes, and the reaction conditions can control the regioselectivity and stereoselectivity of the Si-C bond formation.

The following table summarizes the key control parameters in the synthesis of this compound and its derivatives:

| Synthetic Method | Control Parameter | Effect on Synthesis |

| Metal-Mediated Coupling | Stoichiometry of Metal (e.g., Mg) to Dihalo-precursor | Affects the yield of the desired cyclic product versus intermolecular side products. |

| Pyrolysis | Temperature and Pressure | Controls the rate of precursor decomposition and the selectivity of the subsequent dimerization of reactive intermediates. |

| Catalytic Silene Dimerization | Catalyst Type (Transition Metals) | Can influence the regioselectivity of the dimerization to favor the 1,3-disilacyclobutane structure. |

| Catalytic Hydrosilylation | Catalyst Type (e.g., Pt, Rh, Cu) and Ligands | Determines the regioselectivity and stereoselectivity of Si-C bond formation in the synthesis of functionalized derivatives. |

Detailed research into the optimization of these synthetic routes continues to be a focus for chemists aiming to produce this compound and its derivatives with high purity and yield for their diverse applications.

Mechanistic Investigations of 1,3 Disilabutane Reactivity and Decomposition Pathways

Thermal Decomposition Mechanisms in Chemical Vapor Deposition (CVD) Environments

The thermal decomposition of 1,3-disilabutane in CVD environments involves a series of intricate gas-phase reactions, often initiated by the interaction of the precursor with heated surfaces, such as tungsten filaments in hot-wire CVD (HWCVD) researchgate.net. These initial decomposition events generate reactive species that undergo subsequent reactions in the gas phase, ultimately leading to the formation of SiC or various by-products rsc.org.

Gas-Phase Reaction Pathways and Product Formation

In CVD processes utilizing this compound, the initial decomposition, often occurring on a hot filament, generates reactive radicals. For instance, studies on related tetramethyl-1,3-disilacyclobutane (TMDSCB) indicate decomposition on a tungsten filament yields methyl radicals and 1,1,3-trimethyl-1,3-disilacyclobutane-1-yl radicals researchgate.net. These primary radicals then participate in secondary gas-phase reactions. Key pathways include hydrogen abstraction by methyl radicals and biradical combination reactions, which are considered dominant in the gas phase researchgate.net.

The decomposition of 1,3-disilacyclobutane (a cyclic analogue often studied in conjunction with the open-chain form) has been shown to produce a variety of volatile by-products. These commonly include methylsilane, dimethylsilane, trimethylsilane (B1584522), and ethylene (B1197577), with ethylene being a stable hydrocarbon by-product that can influence the quality of SiC films dtic.mil. Other identified products can include silane (B1218182), vinylsilane, and 1,4-disila-2-butene, along with products resulting from silylene insertion reactions dtic.mil. Tetra- and trimethylsilane are also noted as products researchgate.net. The formation of Si-C bond connections is observed in products with mass regions higher than the parent molecule researchgate.net.

Silylene and Silene Intermediate Generation and Reactivity

A significant aspect of this compound decomposition involves the generation and reactivity of silylene (:SiR₂) and silene (R₂Si=CR₂) intermediates rsc.org. Theoretical studies on 1,3-disilacyclobutane (DSCB) suggest that a highly favorable decomposition pathway involves a 1,2-hydrogen shift coupled with concerted ring opening, leading to the formation of 1,3-disilabut-1-ylidene researchgate.net. This intermediate can further decompose to yield silene and silylene species researchgate.net. In related cyclic precursors, dimethylsilene (m/z = 72) has been identified through ring Si–C bond cleavage researchgate.net.

Experimental investigations on Si(100) surfaces have identified specific intermediates such as CH₄Si₂ at temperatures between 117 and 150 K, which further decomposes to CH₄Si at temperatures above 150 K skku.edu. In hot-wire CVD (HWCVD) environments, silylene chemistry is often found to dominate at lower filament temperatures and shorter reaction times rsc.org.

Contributions of Free-Radical Processes in Decomposition

Free-radical processes play a crucial role in the initial stages and subsequent propagation of this compound decomposition rsc.org. The process often begins with the cleavage of Si-H or Si-CH₃ bonds, generating primary free radicals researchgate.netrsc.org. These radicals can initiate chain reactions, with hydrogen abstraction and biradical combination reactions being significant pathways researchgate.net. As temperature and reaction time increase, the contribution of free-radical reactions becomes more pronounced rsc.org.

Analysis of Volatile By-products from Pyrolysis

The pyrolysis of this compound and its analogues yields a range of volatile by-products that are critical to monitor for process control and understanding film quality. Major volatile products identified from the decomposition of 1,3-disilacyclobutane include methylsilane, dimethylsilane, trimethylsilane, and ethylene dtic.mil. Other detected volatile by-products can include silane, vinylsilane, and 1,4-disila-2-butene dtic.mil. Intermediate species such as CH₄Si₂ and CH₄Si have also been characterized during the decomposition process skku.edu. Ethylene, in particular, is noted as a stable hydrocarbon by-product that can impact the SiC growth rate and film quality at lower temperatures dtic.mil.

Table 1: Identified Volatile By-products and Intermediates from this compound Decomposition

| Species | Temperature Range / Conditions | Primary Source(s) |

| Methylsilane | General decomposition | dtic.mil |

| Dimethylsilane | General decomposition | dtic.mil |

| Trimethylsilane | General decomposition | dtic.mil |

| Ethylene | General decomposition | dtic.mil |

| Silane | General decomposition | dtic.mil |

| Vinylsilane | General decomposition | dtic.mil |

| 1,4-Disila-2-butene | General decomposition | dtic.mil |

| CH₄Si₂ | 117–150 K (on Si(100)) | skku.edu |

| CH₄Si | >150 K (on Si(100)); Up to 600 K (on Si(111)) | skku.eduiaea.org |

| Methyl radical | Primary decomposition product | researchgate.net |

| 1,1,3-trimethyl-1,3-disilacyclobutane-1-yl radical | Primary decomposition product | researchgate.net |

| Dimethylsilene | Ring Si–C bond cleavage (in related cyclic precursors) | researchgate.net |

Surface-Mediated Decomposition Processes on Semiconductor Substrates

The decomposition of this compound on semiconductor substrates, such as silicon, is a critical step in the formation of SiC films. This process involves the adsorption of the precursor onto the substrate surface, followed by a series of surface reactions that lead to the formation of SiC and the release of volatile by-products skku.eduiaea.org. The specific surface and temperature conditions significantly influence the reaction pathways and the nature of the intermediate adspecies skku.eduiaea.org.

Identification and Transformation of Adspecies

Studies employing techniques like reactive ion scattering (RIS), temperature programmed desorption (TPD), Auger electron spectroscopy (AES), and X-ray photoelectron spectroscopy (XPS) have provided insights into the adspecies formed during the surface-mediated decomposition of this compound skku.eduiaea.org. On Si(100) surfaces, this compound initially adsorbs molecularly at temperatures below 100 K skku.edu. As the substrate temperature increases, this molecularly adsorbed species undergoes partial desorption and decomposition, forming CH₄Si₂ between 117 and 150 K. Further heating leads to the transformation of CH₄Si₂ into CH₄Si, which then loses hydrogen at temperatures above 900 K to form SiC skku.edu.

On Si(111)-7x7 surfaces, this compound adsorption at 100–150 K results in the formation of C₂H₈Si₂ and CH₄Si adspecies, with molecular species desorbing by 300 K iaea.org. The C₂H₈Si₂ adspecies are observed to convert into CH₄Si as the temperature rises to 600 K. Above this temperature, the CH₄Si species decomposes to yield SiC iaea.org. XPS analysis suggests that the transformation of C₂H₈Si₂ to CH₄Si may occur through the cleavage of C-Si bonds within the adspecies, rather than the formation of two CH₄Si species iaea.org. The resulting SiC films often exhibit a columnar grain structure with a strong fiber texture, originating from an initial buffer layer of interconnected 3D-islands researchgate.net.

Table 2: Thermodynamic Favorability of this compound Decomposition

| Precursor | Temperature (°C) | ΔG (eV/SiC) | Source |

| This compound | 1000 | -3.5 | researchgate.net |

| Silacyclobutane | 1000 | -4.5 | researchgate.net |

| Methylsilane | 1000 | -3.8 | researchgate.net |

Compound List:

this compound (DSB)

Silicon Carbide (SiC)

Methylsilane

Dimethylsilane

Trimethylsilane

Ethylene

Silane

Vinylsilane

1,4-Disila-2-butene

CH₄Si₂

CH₄Si

C₂H₈Si₂

Dimethylsilene

1,1,3-trimethyl-1,3-disilacyclobutane-1-yl radical

Methyl radical

1,3-disilabut-1-ylidene

1-silylmethylsilene

1,1,2,2-tetramethyldisilane (B129472) (TMDS)

1,3-dimethyl-1,3-disilacyclobutane (DMDSCB)

1,3-disilacyclobutane (DSCB)

Tetramethylsilane (TMS)

Dimethylsilane (DMS)

Monomethylsilane (MMS)

Methyltrichlorosilane (B1216827) (MTS)

Silacyclobutane

Phenylsilane

1,4-Disilabutane

2-methyl-1,3-disilapropane

Reaction Kinetics and Energetics of Surface-Bound Intermediates

The decomposition of this compound on surfaces, particularly silicon, is a key process in the formation of SiC films. Studies employing techniques such as reactive ion scattering (RIS), temperature-programmed desorption (TPD), and Auger electron spectroscopy (AES) have provided insights into the intermediates formed during this process. skku.eduiaea.orgresearchgate.net

When exposed to a silicon surface, such as Si(100) or Si(111), at low temperatures (below 100 K), this compound initially adsorbs molecularly. researchgate.net As the temperature increases, a series of decomposition and rearrangement steps occur, leading to the formation of distinct intermediates:

Molecular Desorption and Partial Decomposition: Between 114 K and 150 K, molecularly adsorbed DSB desorbs, and partial decomposition begins. researchgate.net

Formation of CH₄Si₂: A primary intermediate, identified as CH₄Si₂, is formed between 117 K and 150 K. This species is thought to bond to the surface via its silicon atoms, potentially forming a five-membered ring structure with the silicon dimer on the surface. researchgate.net

Formation of CH₄Si: Above 150 K, the CH₄Si₂ intermediate further decomposes, primarily through the cleavage of C–Si bonds, to yield CH₄Si. iaea.orgresearchgate.net

SiC Formation: The CH₄Si intermediate then loses hydrogen atoms at temperatures exceeding 900 K, ultimately leading to the formation of silicon carbide (SiC). researchgate.net

Table 1: Decomposition Intermediates and Temperature Ranges of this compound on Si(100) Surface

| Species/Process | Temperature Range (K) | Reference |

| Molecular Adsorption | < 100 | researchgate.net |

| Molecular Desorption | 114 | researchgate.net |

| Partial Decomposition | 126 | researchgate.net |

| CH₄Si₂ Formation | 117–150 | researchgate.net |

| CH₄Si Formation | > 150 | researchgate.net |

| Dehydrogenation and SiC formation | > 900 | researchgate.net |

Intramolecular Bond Scission and Rearrangement Processes

Beyond surface interactions, the intrinsic decomposition and rearrangement of this compound in the gas phase or under thermal stress involve the scission of its constituent bonds. Studies on the pyrolysis of this compound have identified several decomposition products, indicating various bond cleavage events. aip.orgdtic.mil

Upon thermal decomposition, this compound can yield:

Methylsilane

Dimethylsilane

Trimethylsilane

Table 2: Identified Decomposition Products of this compound

| Product | Reference(s) |

| Methylsilane | aip.orgdtic.mil |

| Dimethylsilane | aip.orgdtic.mil |

| Trimethylsilane | aip.orgdtic.mil |

| Ethylene | aip.orgdtic.mil |

Reactivity with Specific Reagents for Functionalization

The functionalization of this compound involves its reaction with various chemical agents, leading to modifications of its structure or its use in synthesizing new compounds.

Oxidation Reactions and Product Characterization

Direct studies detailing the oxidation reactions of this compound itself and the characterization of their products are limited in the provided literature. General silane chemistry indicates that Si-H bonds can be susceptible to oxidation. gelest.com However, specific reaction pathways, products, and characterization data for the oxidation of this compound are not prominently featured.

Ligand Substitution Reactions

Information regarding this compound acting as a ligand or undergoing direct ligand substitution reactions is not extensively covered. Studies on related organosilicon compounds, such as transition-metal complexes of heavier cyclopropenes, describe ligand substitution where a chloro group in a metal complex is exchanged by nucleophiles. skku.edunih.gov Furthermore, this compound can react in the presence of platinum catalysts or Lewis acids, potentially involving its Si-H bonds. gelest.com

Hydrolysis and Condensation Polymerization Pathways

This compound is known to react with water and moisture. gelest.com General silane chemistry describes hydrolysis reactions where Si-Cl bonds react with water to form Si-OH groups, followed by condensation reactions to form Si-O-Si linkages. gelest.compageplace.de While these general mechanisms are established for silanes, specific details on the hydrolysis and condensation polymerization pathways of this compound under typical conditions are not extensively detailed in the provided snippets.

Catalytic Influences on Reaction Selectivity and Rate

Catalysts play a significant role in mediating the reactions of this compound, influencing both the rate and selectivity of various transformations, particularly in the context of SiC deposition and organosilane synthesis.

Synthesis and Decomposition: Copper catalysts are employed in the synthesis of chlorinated disilabutanes and in the direct synthesis of organosilanes. iaea.orgaip.org Co-catalysts such as zinc and cadmium can enhance the reactivity and selectivity of these processes. iaea.orgaip.org Platinum group metals are recognized catalysts for hydrosilylation reactions involving silanes. gelest.comhbni.ac.in The polymerization of related disilacyclobutanes can be catalyzed by H₂PtCl₆.

Reactions with Lewis Acids: this compound can react with Lewis acids, potentially generating flammable hydrogen gas, indicating catalytic activation of Si-H bonds. gelest.combeilstein-journals.orgepfl.ch

SiC Deposition: In the chemical vapor deposition of SiC films using this compound, the presence of co-reactants like ammonia (B1221849) (NH₃) or nitrogen (N₂) is crucial for in-situ doping, which significantly influences the film's resistivity, residual stress, and crystalline quality. researchgate.netresearchgate.netgoogle.com The choice of catalyst and reaction conditions dictates the efficiency and selectivity of these processes. aip.org

Table 3: Catalysts and Their Roles in Reactions Involving this compound or Related Silanes

| Catalyst/Co-catalyst | Role | Example Reaction/Context | Reference(s) |

| Copper (Cu) | Catalyst for synthesis of chlorinated disilabutanes; Direct synthesis of organosilanes | Synthesis of 1,1,3,3-tetrachloro-1,3-disilabutane (B132224); Direct reaction of silicon with organochlorosilanes | iaea.orgaip.org |

| Zinc (Zn), Cadmium (Cd) | Co-catalysts to enhance reactivity and selectivity | In direct synthesis of organosilanes | iaea.orgaip.org |

| Platinum (Pt) | Catalyst for hydrosilylation; Polymerization catalyst | Hydrosilylation reactions; Polymerization of disilacyclobutane | gelest.comhbni.ac.in |

| Lewis Acids | Activation of Si-H bonds, generation of H₂ | Reaction with this compound in the presence of platinum | gelest.combeilstein-journals.orgepfl.ch |

| Ammonia (NH₃), Nitrogen (N₂) | Co-reactants for in-situ doping of SiC films | Controlled nitrogen doping during SiC deposition via CVD | researchgate.netresearchgate.netgoogle.com |

Compound Name Table:

| Common Name | Chemical Formula | CAS Number |

| This compound | C₂H₁₀Si₂ | 6787-86-6 |

Advanced Spectroscopic and Analytical Characterization of 1,3 Disilabutane

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical State Analysis

Differentiation of Carbon Chemical States (Carbidic vs. Graphitic)

The decomposition of 1,3-disilabutane (DSB) is instrumental in the formation of silicon carbide (SiC), a material characterized by carbidic carbon bonding. Spectroscopic techniques, particularly X-ray Photoelectron Spectroscopy (XPS), are employed to differentiate carbon chemical states. XPS analysis of SiC films deposited from DSB reveals characteristic C1s peaks assigned to carbidic carbon, typically observed around 282.7 eV sasj.jp. Studies indicate that SiC films grown from DSB at temperatures ranging from 600 °C to 1000 °C exhibit stoichiometric composition and predominantly carbidic carbon sasj.jpresearchgate.net. While specific differentiation between carbidic and graphitic carbon states in the decomposition intermediates of DSB is not extensively detailed in the provided literature, Auger Electron Spectroscopy (AES) has been used to monitor changes in carbon species during decomposition, suggesting its potential role in distinguishing these states skku.edu.

Mass Spectrometry for Molecular Identification and Decomposition Product Profiling

Mass spectrometry (MS) plays a pivotal role in identifying this compound (DSB) and characterizing its decomposition products. Techniques such as Reactive Ion Scattering (RIS), Temperature Programmed Reactive Ion Scattering (TPRIS), and Gas Chromatography-Mass Spectrometry (GC-MS) have been extensively utilized skku.edudtic.mil. DSB, with a molecular weight of 90.27 g/mol , undergoes fragmentation upon thermal treatment. For instance, when adsorbed on Si(100) surfaces at low temperatures (<100 K) and subsequently heated, DSB (molecular mass 90 amu, observed as 89 amu in Residual Gas Analysis) decomposes to form intermediate species. Key identified intermediates include CH₄Si₂ (detected as Cs(CH₄Si₂)+ at 205 amu in RIS spectra) and CH₄Si (detected as Cs(CH₄Si)+ at 177 amu) skku.edu. CH₄Si₂ is observed between 117-150 K, while CH₄Si forms above 150 K skku.edu. Further decomposition of CH₄Si leads to SiC formation above 900 K skku.edu. Studies on similar organosilicon compounds have identified other decomposition products such as ethylene (B1197577), ethylsilane, ethane, silane (B1218182), and vinylsilane using GC-MS dtic.mil. Advanced MS techniques like FTICR-MS and tandem mass spectrometry are also valuable for the comprehensive characterization of organosilicon compounds and their fragmentation pathways mdpi.com.

Electron Energy Loss Spectroscopy (EELS) for Adsorbed Molecular Species

Direct application of Electron Energy Loss Spectroscopy (EELS) for the analysis of adsorbed molecular species of this compound has not been prominently reported in the provided search results. While EELS is a surface-sensitive technique capable of probing electronic excitations and chemical states of adsorbed molecules, specific findings related to DSB using this method are not detailed in the retrieved literature.

Auger Electron Spectroscopy (AES) for Surface Composition and Intermediate Monitoring

Auger Electron Spectroscopy (AES) is a surface-sensitive analytical technique employed to determine the elemental composition and chemical states of materials by analyzing the kinetic energies of emitted Auger electrons matestlabs.comocivm.com. In the context of this compound (DSB), AES has been instrumental in monitoring surface composition and identifying intermediates during its thermal decomposition and conversion to silicon carbide (SiC) on silicon surfaces skku.eduresearchgate.net. AES analyses of DSB adsorbed on Si(100) and Si(111) surfaces have been conducted at elevated temperatures, up to 1000 K, typically using an electron beam energy of approximately 3 keV skku.edu. AES spectra obtained after annealing DSB-covered surfaces at various temperatures provide insights into the evolving surface chemistry as SiC formation progresses skku.edu.

Temperature Programmed Desorption (TPD) for Adsorption and Desorption Kinetics

Temperature Programmed Desorption (TPD) is a critical technique for investigating the adsorption and desorption kinetics of this compound (DSB) and its subsequent decomposition products. Studies on silicon surfaces reveal that molecularly adsorbed DSB exhibits desorption peaks at low temperatures, specifically at 114 K and 126 K on Si(100) skku.edu. On Si(111)-7x7 surfaces, the molecular DSB species desorb predominantly by 200 K and completely by 300 K iaea.org. Following the decomposition of DSB, TPD also provides information on the desorption of hydrogen atoms. Peaks attributed to surface atomic hydrogen are observed at approximately 650 K (designated as the α-state) and 855 K (β-state) on Si(100) surfaces skku.edu. These TPD data are essential for understanding the thermal stability and desorption mechanisms of DSB and its fragments during surface reactions.

In-situ Spectroscopic Techniques for Real-time Reaction Monitoring

The real-time monitoring of reactions involving this compound (DSB) is facilitated by various in-situ spectroscopic techniques. Reactive Ion Scattering (RIS) and Temperature Programmed Reactive Ion Scattering (TPRIS) are employed to identify reaction intermediates during the thermal decomposition of DSB on silicon surfaces skku.eduresearchgate.netresearchgate.net. X-ray Photoelectron Spectroscopy (XPS) is also utilized in-situ to study the formation of SiC films from DSB, providing data on surface composition and the binding energies of adsorbed species sasj.jpresearchgate.netresearchgate.netaip.org. Spectroscopic Ellipsometry (SE) is recognized as a powerful tool for real-time monitoring of film growth processes, enabling direct determination of layer thickness and optical constants during deposition tue.nldntb.gov.ua. Furthermore, Raman and Infrared (IR) spectroscopy can characterize the vibrational modes of liquid DSB researchgate.net, and in-situ Raman spectroscopy is broadly applied for monitoring multiple process parameters in various chemical reactions mdpi.comyoutube.comnih.gov.

Compound List:

this compound (DSB)

Silicon Carbide (SiC)

Methane Silane (CH₄Si)

Methane Disilane (CH₄Si₂)

Computational and Theoretical Chemistry of 1,3 Disilabutane

Density Functional Theory (DFT) Studiescore.ac.ukacs.orgschrodinger.comstorion.rumdpi.comnih.gov

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of many-body systems, including molecules like 1,3-disilabutane. wikipedia.org It is widely used to interpret and predict the behavior of complex systems at the atomic scale. wikipedia.org DFT calculations are instrumental in modeling molecular geometries, reaction mechanisms, and the properties of materials. numberanalytics.compitt.edu

Geometry optimization is a fundamental computational procedure used to find the stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. storion.ru For this compound (SiH₃CH₂SiH₂CH₃), DFT calculations have been employed to determine the geometries of its conformers. tandfonline.com These calculations, often using hybrid functionals like B3LYP, help to identify the most stable conformations, such as the anti and gauche forms. tandfonline.comwpmucdn.com The process involves iteratively calculating the forces on the atoms and adjusting their positions until the forces are negligible, resulting in an optimized structure. storion.ruscm.com

Once the geometry is optimized, the electronic structure can be determined. nih.gov This involves analyzing properties derived from the molecule's wavefunction, such as the distribution of electron density, molecular orbital energies (HOMO/LUMO), and electrostatic potential. nih.govorientjchem.org For this compound, DFT studies have pointed to the anti conformer, where the Si-C-Si-C backbone is fully extended, as the low-energy form. tandfonline.com This theoretical finding is crucial for interpreting experimental spectroscopic data. tandfonline.comacs.org

Table 1: Comparison of Conformational Enthalpy Differences (ΔH gauche-anti) for this compound

| Method | ΔH (kJ mol⁻¹) | Reference |

|---|---|---|

| Experimental (Raman, peak heights) | 1.3 - 1.7 | tandfonline.com |

| Experimental (Raman, band areas) | 0 ± 0.3 | tandfonline.com |

| Computational (DFT, Ab Initio) | Anti conformer is the low energy form | tandfonline.com |

DFT is a powerful tool for investigating the mechanisms of chemical reactions by calculating the energies of reactants, products, and transition states. numberanalytics.comdergipark.org.tr A transition state is the highest energy point along a reaction pathway, and its structure and energy determine the reaction's activation energy and rate. numberanalytics.comschrodinger.com Computational workflows can automate the search for transition states, requiring only the structures of the reactants and products as input. schrodinger.comresearchgate.net

For this compound, DFT has been used to study its decomposition thermodynamics, which is critical for its application as a single-source precursor in Chemical Vapor Deposition (CVD). researchgate.netaip.org Calculations of the Gibbs free energy (ΔG) for the decomposition reaction help determine if the process is thermodynamically favorable under specific conditions. aip.org For instance, the decomposition of this compound to form silicon carbide (SiC) is shown to be thermodynamically favorable at 1000 °C. researchgate.netaip.org

Table 2: Calculated Gibbs Energy of Decomposition for SiC Precursors at 1000 °C

| Precursor | ΔG (eV/SiC) | Reference |

|---|---|---|

| This compound | -3.5 | researchgate.netaip.org |

| Silacyclobutane | -4.5 | researchgate.netaip.org |

| Methylsilane | -3.8 | researchgate.netaip.org |

In the context of film growth via CVD, understanding how precursor molecules interact with the substrate surface is essential. DFT is employed to model the adsorption of molecules on surfaces, predicting the most likely binding sites and the energetic pathways for surface reactions. aip.orgucc.ie These calculations can reveal reaction energies and activation barriers for each step in the deposition cycle, such as precursor adsorption, ligand migration, and by-product formation. aip.org By modeling the interaction of this compound with a surface, researchers can gain insights into the initial stages of SiC film growth. core.ac.uk Machine learning models, trained on DFT data, are also emerging as a powerful tool to accelerate the prediction of adsorption energies on diverse surface facets. engineering.org.cnoaepublish.com

Ab Initio Calculations for Conformational Analysis and Spectroscopic Property Predictionacs.org

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data beyond fundamental physical constants. nih.gov These methods, including Hartree-Fock (HF) and Møller–Plesset perturbation theory (MP2), are widely used for the conformational analysis and prediction of spectroscopic properties of molecules. researchgate.netnih.gov

For this compound, ab initio calculations have been crucial in understanding its conformational landscape. tandfonline.comuio.no Studies have consistently shown that the molecule exists as a mixture of anti and gauche conformers. tandfonline.com The calculations predict the anti conformer to be the most stable, which is corroborated by experimental Raman spectroscopy that shows the anti form is present in the crystalline solid. tandfonline.com These theoretical predictions are vital for assigning vibrational frequencies observed in infrared (IR) and Raman spectra to specific molecular motions of each conformer. acs.orgresearchgate.netacs.org The combination of gas-phase electron diffraction with ab initio calculations provides a powerful approach for detailed conformational analysis. acs.org

Molecular Dynamics Simulations of Decomposition and Film Growth Processesaip.org

Molecular dynamics (MD) is a computational simulation method for studying the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of dynamic processes like molecular decomposition and film growth. nih.govaps.org For complex reactive systems, reactive force fields (like ReaxFF) are used within the MD framework to model the formation and breaking of chemical bonds. mdpi.commdpi.com

MD simulations can be used to model the pyrolysis (thermal decomposition) of precursors like this compound. mdpi.comrsc.org Such simulations can reveal the initial bond-breaking events, subsequent reaction pathways, and the evolution of decomposition products at high temperatures. mdpi.commdpi.com Furthermore, MD is used to simulate the deposition process in CVD, modeling how atoms from the gas phase arrive at and interact with the substrate to form a thin film. mdpi.com This provides atomic-level insights into film morphology, stress development, and defect formation during growth. mdpi.com While specific MD studies focusing exclusively on this compound are not detailed in the provided sources, the methodology is broadly applied to understand the decomposition of organic and organosilicon molecules and the growth of films from various precursors. xmu.edu.cnnih.gov

Applications of 1,3 Disilabutane As a Precursor in Advanced Materials Synthesis

Silicon Carbide (SiC) Thin Film Deposition

1,3-Disilabutane is extensively utilized for the deposition of SiC thin films, offering a safer and simpler alternative to traditional dual-source CVD methods that often involve hazardous gases and require higher process temperatures. koreascience.krosti.gov The use of this single-source precursor can eliminate the need for a pre-carbonization step, which is often required for deposition on silicon and silicon dioxide substrates. purdue.eduosti.gov

Low-Pressure Chemical Vapor Deposition (LPCVD)

Low-Pressure Chemical Vapor Deposition (LPCVD) is a widely employed technique for producing polycrystalline SiC films using this compound. mdpi.com This method allows for the growth of SiC films at temperatures as low as 650°C, a significant reduction compared to conventional methods. purdue.eduaip.org The LPCVD process using this compound has been scaled up for deposition on large-diameter wafers, demonstrating its potential for industrial applications. semi.ac.cn

Research has shown that the properties of the deposited SiC films can be tailored by adjusting the deposition parameters. For instance, amorphous SiC is typically obtained at temperatures of 750°C and below, while some level of polycrystallinity is achieved at 800°C and above. semi.ac.cn The addition of other precursors, such as dichlorosilane (B8785471) (DCS), can be used to modify the film's elemental composition, microstructure, and residual stress. aip.orgmdpi.com

| Deposition Parameter | Resulting Film Property | Reference |

| Temperature | Amorphous SiC at ≤ 750°C, Polycrystalline at ≥ 800°C | semi.ac.cn |

| Dichlorosilane (DCS) Flow Rate | Varies elemental composition and microstructure | aip.org |

| Ammonia (B1221849) (NH₃) Addition | In-situ nitrogen doping for n-type films | researchgate.net |

High Vacuum Chemical Vapor Deposition (HVCVD)

High Vacuum Chemical Vapor Deposition (HVCVD), also referred to as high vacuum metal-organic chemical vapor deposition (HVMO-CVD), has been successfully used to grow epitaxial and polycrystalline cubic SiC (3C-SiC) films on silicon substrates using this compound as a single-source precursor. koreascience.krsasj.jpcapes.gov.brresearchgate.net This technique operates at very low pressures, which can lead to the formation of high-purity films.

Studies have demonstrated the growth of stoichiometric SiC films over a temperature range of 600-1000°C. sasj.jp The optimal temperature for forming epitaxial 3C-SiC films has been identified to be between 800 and 1000°C. sasj.jp A key advantage of using this compound in HVCVD is the ability to achieve epitaxial growth without the need for a carbonization pre-treatment of the silicon substrate. koreascience.krsasj.jp

Photochemical Vapor Deposition (Photo-CVD)

This compound has been proposed as a novel carbon source for the fabrication of microcrystalline silicon carbon (μc-Si₁₋yCy:H) films using mercury-sensitized photochemical vapor deposition (Photo-CVD). researchgate.net The inherent Si-C-Si-C skeleton of the this compound molecule is expected to facilitate the incorporation of carbon atoms into the substitutional sites of the silicon network, thereby improving the quality of the resulting film. researchgate.net This method has shown promise in producing films with high photosensitivity. researchgate.net

Epitaxial Growth of 3C-SiC Films

The use of this compound as a precursor has been instrumental in the epitaxial growth of cubic silicon carbide (3C-SiC) films. Epitaxial films are single-crystal layers grown on a crystalline substrate, and their high quality is crucial for advanced electronic devices.

In a two-step CVD process, a thin SiC buffer layer grown at a relatively low temperature (925°C) using this compound has been shown to enable the subsequent growth of a high-quality epitaxial 3C-SiC film at a higher temperature (1200°C) using a different precursor. researchgate.netacs.orgleibniz-inm.de This low-temperature buffer layer is critical for suppressing the formation of void defects and improving the adhesion of the final epitaxial film. researchgate.netacs.orgleibniz-inm.de HVCVD has also been successfully employed to grow epitaxial 3C-SiC films on both Si(001) and Si(111) substrates at temperatures between 900-1100°C. koreascience.kr

Polycrystalline SiC Film Formation

This compound is a key precursor for the formation of polycrystalline SiC films, which are composed of many small crystalline grains. These films are valuable for a variety of applications, including as structural materials in MEMS. researchgate.netresearchgate.net LPCVD is the most common method for depositing polycrystalline SiC films from this compound. mdpi.comaip.orgsemi.ac.cn

The properties of polycrystalline SiC films can be precisely controlled by the deposition conditions. For example, in LPCVD, temperatures of 800°C and above typically result in polycrystalline films. semi.ac.cn The addition of dichlorosilane to the this compound precursor stream allows for the tuning of residual stress and strain gradients within the film. aip.orgmdpi.com Furthermore, in-situ doping of polycrystalline SiC films, for instance with nitrogen from ammonia, can be achieved during the deposition process to alter their electrical properties. researchgate.net

| Deposition Technique | Key Finding | Reference |

| LPCVD | Polycrystallinity achieved at ≥ 800°C | semi.ac.cn |

| LPCVD with Dichlorosilane | Control over residual stress and strain | aip.orgmdpi.com |

| LPCVD with Ammonia | In-situ n-type doping | researchgate.net |

Microcrystalline Silicon Carbon Film Fabrication

A novel application of this compound is in the fabrication of microcrystalline silicon carbon (μc-SiC:H) films. researchgate.net These films are a form of silicon carbide that contains very small crystals, and they have potential applications in thin-film solar cells. ndl.gov.in The use of this compound in mercury-sensitized photo-CVD has been explored for this purpose. researchgate.net The unique molecular structure of this compound is believed to promote the formation of high-quality films by facilitating the proper incorporation of carbon into the silicon lattice. researchgate.net

Control of Material Properties in SiC Films

The use of this compound allows for precise control over the material properties of the resulting SiC films, which is critical for their performance in various applications.

The residual stress and strain gradient within SiC films are critical parameters that influence the functionality and reliability of MEMS devices. Control over these properties is achievable by manipulating the deposition conditions when using this compound.

The residual strain in SiC films deposited from this compound is highly dependent on the deposition temperature. capes.gov.br As the temperature increases from 700°C to 850°C, the nature of the strain transitions from compressive to tensile. researchgate.netcapes.gov.br This allows for the fabrication of microstructures that are flat or exhibit specific curling profiles by selecting the appropriate temperature. capes.gov.br

A powerful method for tuning residual stress involves the addition of dichlorosilane (DCS) to the this compound precursor flow during LPCVD. researchgate.netnih.govsoton.ac.ukaip.org By varying the ratio of DCS to DSB, the residual stress and strain gradient of the polycrystalline SiC films can be precisely adjusted. nih.govmdpi.com For instance, in films deposited at 800°C with a constant DSB flow, increasing the DCS flow rate leads to a significant reduction in tensile stress. researchgate.net This control is crucial for preventing device failure and ensuring the dimensional stability of MEMS components. researchgate.netaip.org A model that considers the effects of elemental composition and grain size on intrinsic stress has been shown to align with these experimental findings. researchgate.net

Below is a data table summarizing the effect of DCS flow on the residual stress of SiC films.

| This compound (DSB) Flow (sccm) | Dichlorosilane (DCS) Flow (sccm) | Deposition Temperature (°C) | Resulting Residual Stress (MPa) |

| 45 | 0 | 800 | 1200 (Tensile) |

| 45 | 20 | 800 | Not specified, but lowest strain gradient achieved |

| 45 | 40 | 800 | 240 (Tensile) |

This table is based on data from references researchgate.net.

In-situ nitrogen doping of SiC films during LPCVD using this compound as the primary precursor allows for the modulation of their electrical properties. researchgate.netsemi.ac.cn Ammonia (NH₃) is commonly used as the nitrogen source for this purpose. osti.govsemi.ac.cniaea.org

The addition of ammonia to the reactor can influence the growth rate, chemical nature, and crystalline quality of the deposited films. iaea.org Research has shown that controlled nitrogen doping can be achieved at temperatures around 850°C. soton.ac.uksemi.ac.cn The electrical resistivity of the polycrystalline SiC films can be controlled by adjusting the ammonia flow rate. slideshare.net For films deposited at 800°C, resistivity as low as 0.02 Ω·cm has been achieved, a significant reduction compared to undoped films. osti.govresearchgate.netslideshare.net This doping process transforms the typically insulating SiC into a more conductive material suitable for electronic applications within MEMS. slideshare.netmdpi.com

Interestingly, the presence of ammonia appears to lower the transition temperature from amorphous to polycrystalline SiC by approximately 50°C. osti.gov Post-deposition annealing can further decrease the film's resistivity. osti.gov The carrier concentration has been observed to increase with doping, while mobility decreases. researchgate.net

The following table illustrates the impact of nitrogen doping on the electrical properties of SiC films.

| Precursors | Dopant | Deposition Temperature (°C) | Resulting Resistivity (Ω·cm) |

| This compound | None | 800 | ~10 |

| This compound | NH₃ | 800 | ~0.02 - 0.026 |

| This compound | NH₃ | 850 | Varies with NH₃ flow |

This table is compiled from data in references osti.govresearchgate.netslideshare.net.

The crystallinity and microstructure of SiC films grown from this compound are strongly influenced by the deposition temperature and the substrate used. Polycrystalline cubic SiC (3C-SiC) films can be formed at temperatures as low as 650°C on Si(100) substrates. researchgate.netpurdue.edu The quality of the film's crystallinity generally improves at higher deposition temperatures. researchgate.net

Using a two-step chemical vapor deposition (CVD) process, where a thin SiC buffer layer is first grown at a lower temperature (e.g., 925°C) using this compound, can enable the subsequent growth of high-quality epitaxial 3C-SiC films at higher temperatures with a different precursor. acs.org This initial buffer layer helps to suppress the formation of voids at the interface and improves film adhesion. acs.org The use of this compound at low pressures is thought to contribute to a better microstructure, similar to films formed by carbonizing silicon surfaces, where the initial nucleation rate is a key factor. researchgate.net

The addition of dopants like ammonia can also affect the microstructure. While effective for doping, it has been noted that some nitrogen may be incorporated in the form of SiNₓ, which can increase with higher ammonia content. osti.gov

Precursor in Microelectromechanical Systems (MEMS) Fabrication

This compound is a key precursor for fabricating SiC-based MEMS and for applying SiC coatings to existing silicon MEMS structures. researchgate.netpurdue.edu The resulting SiC material is valued in MEMS for its excellent mechanical properties, chemical inertness, high hardness, and wear resistance, making it suitable for devices operating in harsh environments. osti.govscispace.com

SiC films derived from this compound are used as structural layers in MEMS devices, such as high-frequency resonators. researchgate.net The ability to deposit these films at relatively low temperatures (around 800°C) is advantageous as it is compatible with standard microfabrication processes and allows for deposition on various substrates, including silicon dioxide and silicon nitride. purdue.edusoton.ac.uksemi.ac.cnscispace.com This flexibility is crucial for the design and fabrication of complex MEMS. soton.ac.ukscispace.com

The fabrication of all-SiC microstructures, like cantilever beam arrays, has been successfully demonstrated using this compound in an LPCVD process followed by standard micromachining techniques. purdue.eduresearchgate.net These SiC structural layers offer superior chemical stability and favorable mechanical properties compared to their silicon counterparts. purdue.edu

A significant application of this compound is in the creation of thin, uniform, and conformal SiC coatings on released polysilicon microstructures. researchgate.netnthu.edu.tw This coating method, often performed at around 800°C, dramatically improves the tribological properties of MEMS devices by reducing friction and wear. soton.ac.uksemi.ac.cn

Studies have shown that SiC coatings provide exceptional wear resistance and can significantly reduce the stiction (the unintended adhesion of compliant microstructures) that plagues silicon-based MEMS. osti.govscispace.com By using SiC as a coating, the in-use stiction of free-standing structures to the substrate is substantially lowered, and wear on sidewall structures is virtually eliminated. osti.govscispace.com This enhancement in reliability and device lifetime is a critical advancement for the field of MEMS. scispace.com

Development of Silicone-Based Polymers and Coatings

This compound and its derivatives play a significant role in the creation of specialized silicone-based polymers and coatings. These materials are valued for their durability, flexibility, and resistance to heat and weathering. dokumen.pub

Polycarbosilanes, a class of polymers with a silicon-carbon backbone, can be synthesized using this compound as a starting material. umich.edu These polymers serve as precursors to silicon carbide ceramics, which are known for their exceptional hardness and thermal stability. umich.educhemicalbook.com For instance, a liquid hyperbranched polycarbosilane with vinyl groups has been synthesized using 1,1,3,3-tetrachloro-1,3-disilabutane (B132224). researchgate.net This resulting polymer can be converted into a dense, non-porous ceramic product upon pyrolysis. researchgate.net

The versatility of silicone chemistry allows for the modification of polymers to achieve desired properties. mdpi.com For example, the incorporation of this compound can influence the final properties of silicone coatings, such as their hydrophobicity and surface free energy. matec-conferences.org Research has shown that silicone-based coatings can be formulated to be both hydrophobic and oleophilic. matec-conferences.org The properties of these coatings, including impact resistance, flexibility, and hardness, can be tailored by adjusting the composition. matec-conferences.org

The general properties of silicone-based materials that make them suitable for coatings include:

High Thermal Stability: Silicone fluids can be stable at temperatures up to 250°C. researchgate.netshinetsusilicone-global.com

Low-Temperature Flexibility: They can remain flexible at temperatures as low as -50°C. researchgate.netshinetsusilicone-global.com

Chemical Inertness: Silicones are generally resistant to chemical attack. shinetsusilicone-global.com

Water Repellency: The silicone structure provides excellent water-repellent properties. shinetsusilicone-global.com

Table 1: Properties of Silicone Coatings

| Property | Description |

|---|---|

| Water Contact Angle | Typically between 103° and 110°, indicating hydrophobicity. matec-conferences.org |

| Surface Free Energy | Can be adjusted by the addition of other components, generally decreasing with certain additives. matec-conferences.org |

| Impact Resistance | High, often reaching 50 kg·cm. matec-conferences.org |

| Flexibility | Excellent, with a bend flexibility of 1mm. matec-conferences.org |

Exploration in Atomic Layer Deposition (ALD) of SiC

This compound is a key single-source precursor in the deposition of silicon carbide (SiC) thin films, a material highly valued in microelectronics and for protective coatings due to its wide energy bandgap, high thermal conductivity, and extreme hardness. osti.gov Its use in deposition techniques like Chemical Vapor Deposition (CVD) and the more precise Atomic Layer Deposition (ALD) is a significant area of research. researchgate.netgelest.com

In CVD processes, this compound has been used to deposit conformal SiC films on various substrates. aip.org For example, it has been used in low-pressure CVD (LPCVD) at temperatures around 750°C. researchgate.netaip.org Theoretical calculations have shown that the decomposition of this compound to form SiC is thermodynamically favorable at 1000°C. researchgate.netaip.org Furthermore, it has been demonstrated that using a thin SiC buffer layer grown with this compound at a lower temperature (925°C) can enable the growth of high-quality epitaxial 3C-SiC films at a higher temperature (1200°C) using a different precursor. acs.org

The exploration of this compound in ALD of SiC is particularly noteworthy. ALD allows for the deposition of ultrathin films with atomic-level control, which is crucial for modern electronic devices. google.com While challenges remain in developing a true self-limiting ALD process for SiC using a single-source precursor, this compound is considered a promising candidate. aip.orgcore.ac.uk Patents have described methods for depositing SiC films using carbosilane precursors, including this compound, at temperatures below 600°C, and even as low as room temperature to 200°C in plasma-enhanced ALD (PEALD) processes. google.com

Table 2: Deposition Parameters for SiC Films using this compound

| Deposition Technique | Precursor(s) | Temperature Range (°C) | Key Findings |

|---|---|---|---|

| Low-Pressure Chemical Vapor Deposition (LPCVD) | This compound | 650 - 800 | Demonstration of poly-SiC deposition. osti.gov |

| LPCVD | This compound | 750 | Experimental growth of SiC. researchgate.netaip.org |

| Two-Step CVD | This compound (buffer layer), Methyltrichlorosilane (B1216827) | 925 (buffer), 1200 | Enables high-quality epitaxial 3C-SiC growth. acs.org |

| Atomic Layer Deposition (ALD) | This compound and other carbosilanes | < 600 | Methods for thin film deposition with atomic layer control. google.com |

Surface Science and Interfacial Phenomena of 1,3 Disilabutane Systems

Adsorption Characteristics on Semiconductor Surfaces (e.g., Si(100), Si(111))

The initial stage of SiC film growth from DSB involves the adsorption of the precursor molecules onto the silicon substrate surface. Investigations employing techniques such as X-ray photoelectron spectroscopy (XPS), reactive ion scattering (RIS), and temperature-programmed desorption (TPD) have elucidated the nature of these adsorption processes.

Identification of Adsorption States and Coverage

Upon exposure to silicon surfaces at low temperatures, DSB can adopt various adsorption states, ranging from molecular physisorption to dissociative chemisorption. On the Si(111)-7x7 surface, DSB molecules are observed to adsorb molecularly, alongside the formation of species such as C₂H₈Si₂ and CH₄Si at temperatures between 100 and 150 K iaea.orgaip.org. Studies on the Si(100) surface have identified molecular physisorption at temperatures below 100 K, followed by decomposition into CH₄Si₂ at 117–150 K and subsequently CH₄Si above 150 K skku.eduresearchgate.net. Theoretical calculations suggest that the most probable chemisorption product on Si(100) is a C₂H₉Si₂ species, bonded to the surface via a silicon-silicon bond, with a calculated activation energy of approximately 11 kcal/mol aip.org. The specific adsorption sites and configurations are influenced by the surface reconstruction and the presence of dangling bonds on the silicon substrate.

Table 1: 1,3-Disilabutane Adsorption States on Silicon Surfaces

| Surface | Temperature Range (K) | Adsorbed Species | Bonding Mode / Notes | Reference(s) |

| Si(111)-7x7 | 100–150 | Molecular DSB, C₂H₈Si₂, CH₄Si | Molecular adsorption, formation of intermediate species. | iaea.orgaip.org |

| Si(100) | < 100 | Molecularly physisorbed DSB | Initial adsorption state. | skku.edu |

| Si(100) | 117–150 | CH₄Si₂ | First observed intermediate on Si(100); likely bonded to Si dimers. | skku.eduresearchgate.net |

| Si(100) | > 150 | CH₄Si | Further decomposition product of CH₄Si₂. | skku.eduresearchgate.net |

| Si(100) | (Calculated) | C₂H₉Si₂ | Most probable chemisorption product, bonded via Si-Si bond; activation energy ~11 kcal/mol. | aip.org |

Temperature-Dependent Adsorption Behavior

The thermal stability of adsorbed DSB and its decomposition intermediates dictates the temperature window for SiC film growth. Molecularly adsorbed DSB exhibits limited thermal stability, with significant desorption occurring around 200 K and complete desorption by 300 K iaea.orgaip.org. As the temperature increases, the adsorbed species undergo sequential decomposition. On Si(111)-7x7, the C₂H₈Si₂ adspecies are converted to CH₄Si as the temperature rises up to 600 K iaea.orgaip.org. On Si(100), the CH₄Si₂ intermediate transforms into CH₄Si above 150 K skku.eduresearchgate.net. This CH₄Si species is relatively stable up to higher temperatures, eventually decomposing to form SiC over 900 K skku.edu.

Table 2: this compound Decomposition Pathway and Temperature Dependence

| Temperature Range (K) | Surface | Intermediate Species / Process | Resulting Species / State | Reference(s) |

| < 100 | Si(100) | Molecular physisorption | Physisorbed DSB | skku.edu |

| 114, 126 | Si(100) | Partial desorption and decomposition | - | skku.edu |

| 100–150 | Si(111)-7x7 | Molecular adsorption, formation of C₂H₈Si₂, CH₄Si | Adspecies | iaea.orgaip.org |

| 117–150 | Si(100) | Decomposition of physisorbed DSB | CH₄Si₂ | skku.eduresearchgate.net |

| > 150 | Si(100) | Further decomposition of CH₄Si₂ | CH₄Si | skku.eduresearchgate.net |

| 200 | Si(111)-7x7 | Desorption of molecular species | Partial desorption | iaea.orgaip.org |

| 300 | Si(111)-7x7 | Complete desorption of molecular species | Desorbed | iaea.orgaip.org |

| Up to 600 | Si(111)-7x7 | Conversion of C₂H₈Si₂ | CH₄Si | iaea.orgaip.org |

| > 600 | Si(111)-7x7 | Decomposition of CH₄Si | SiC film formation | iaea.orgaip.org |

| > 900 | Si(100) | Decomposition of CH₄Si, losing hydrogen | SiC film formation | skku.edu |

In-situ Studies of Surface Reactions During Film Growth

In-situ techniques are vital for understanding the dynamic surface processes occurring during SiC film deposition using DSB. These studies track the evolution of surface species and reaction intermediates in real-time, providing insights into the reaction kinetics and mechanisms. Techniques such as RIS, TPD, and XPS have been employed to monitor the decomposition of DSB on silicon surfaces, revealing a multi-step process leading to SiC formation iaea.orgaip.orgskku.edu.

The decomposition pathway typically involves the breaking of Si-C and Si-H bonds within the DSB molecule. For instance, the C₂H₈Si₂ adspecies on Si(111) are believed to decompose via the cleavage of the central C–Si bond, yielding CH₄Si adspecies rather than two separate CH₄Si molecules iaea.orgaip.org. On Si(100), the formation of SiC from CH₄Si involves the loss of hydrogen atoms skku.edu. These decomposition reactions are temperature-activated, with the final formation of the SiC film occurring at temperatures above 600 K or 900 K, depending on the specific surface and reaction pathway iaea.orgaip.orgskku.edu. DSB's utility as a single-source precursor simplifies the CVD process by providing both Si and C in a single molecule, which can lead to SiC films with improved stoichiometry and potentially lower growth temperatures compared to methods using separate silane (B1218182) and hydrocarbon sources researchgate.netdtic.mil. Studies have shown that DSB can facilitate the growth of cubic SiC films at temperatures as low as 650 °C researchgate.net.

Role of Surface Hydrogen in Silicon Carbide Film Formation

Hydrogen plays a significant, albeit often indirect, role in the SiC film formation process when using DSB. Hydrogen atoms are integral components of the DSB molecule and are released during its decomposition. In other SiC CVD systems, the addition of hydrogen gas as a diluent has been observed to influence the texture of the deposited films, promoting a <111> orientation, and to enhance the ratio of Si-C bonds to C-C bonds researchgate.net. The CH₄Si intermediate, formed during DSB decomposition, explicitly loses hydrogen atoms to form the SiC lattice skku.edu. While direct studies detailing the specific catalytic or inhibitory roles of surface hydrogen originating from DSB decomposition on the SiC growth mechanism are limited in the provided search results, it is understood that the presence and removal of hydrogen species are critical for the final stoichiometry and quality of the SiC film.

Interface Formation and Characterization in Heterostructure Growth

The deposition of SiC films using DSB on silicon substrates is a fundamental step in forming heterostructures for various electronic and MEMS applications. The quality of the Si/SiC interface is paramount for device performance. DSB has been successfully employed for the deposition of polycrystalline cubic SiC (3C-SiC) films on both Si(100) and Si(111) substrates within a temperature range of 650–900 °C researchgate.net. These films can be in-situ doped, for example, with ammonia (B1221849) to achieve n-type conductivity, with reported resistivities as low as 0.02 Ω·cm osti.govresearchgate.net.

Characterization of these films using X-ray diffraction (XRD) reveals that the crystallinity of the deposited poly-SiC films improves with increasing deposition temperature researchgate.net. The interface properties, such as abruptness and potential intermixing, are influenced by the deposition temperature and the surface preparation of the Si substrate. While the provided literature primarily focuses on SiC films grown directly on silicon substrates, the principles of interface formation and characterization are applicable to more complex heterostructures where such SiC layers might be integrated. The ability to control doping and film properties through careful selection of deposition parameters, including temperature and precursor gas mixtures, is key to optimizing the Si/SiC interface for specific device functionalities.

Table 3: SiC Film Properties Grown Using this compound on Silicon Substrates

| Substrate | Growth Temperature (°C) | Film Type | Precursor / Method | Key Properties / Observations | Reference(s) |

| Si(100) | 650–900 | Polycrystalline 3C-SiC | This compound (DSB) / LP-OMCVD | Improved crystallinity at higher temperatures. Films can be in-situ doped (e.g., n-type with NH₃). Resistivity as low as 0.02 Ω·cm achieved with doping. TCR characterized. | researchgate.netosti.govresearchgate.net |

| Si(111) | 650–900 | Polycrystalline 3C-SiC | This compound (DSB) / LP-OMCVD | Improved crystallinity at higher temperatures. | researchgate.net |

| Si(100) | 950 (25 min) | Cubic SiC buffer layer | This compound (DSB) | Deposited as a buffer layer. | google.com |

Compound List:

this compound (DSB)

Silicon (Si)

Silicon Carbide (SiC)

Methane (CH₄)

Silane (SiH₄)

Disilane (Si₂H₆)

Ammonia (NH₃)

Hydrogen (H₂)

Propane (C₃H₈)

Ethylene (B1197577) (C₂H₄)

Methyltrichlorosilane (B1216827) (MTS)

Dichlorosilane (B8785471) (DCS)

Trimethylaluminum (TMA)

Carbon (C)

Nitrogen (N₂)

Boron (B)

Chlorine (Cl)

Boron trichloride (B1173362) (BCl₃)

Derivatives and Analogs of 1,3 Disilabutane in Organosilicon Chemistry

Structural and Synthetic Diversity of Disilabutane Derivatives

The chemistry of 1,3-disilabutane is characterized by the reactivity of its Si-H and Si-C bonds, allowing for a wide array of derivatives. Synthetic strategies to access these derivatives often employ well-established methodologies in organosilicon chemistry.

Key synthetic methods include:

Grignard Reactions: This common method is used to introduce organic groups onto the silicon atoms by reacting halogenated this compound precursors with Grignard reagents.

Hydrosilylation: This process involves the addition of a silicon-hydrogen bond across an unsaturated carbon-carbon bond, enabling the attachment of various functional groups.

Ring-Opening Reactions: For cyclic derivatives like 1,3-disilacyclobutane, ring-opening reactions can be initiated thermally, photochemically, or catalytically to produce polymers or other functionalized linear compounds. mdpi.com

The structural diversity of these derivatives is significant, ranging from simple alkyl or aryl substituted linear chains to more complex, branched structures. The nature of the substituents on the silicon atoms greatly influences the compound's properties, such as thermal stability, hydrophobicity, and reactivity. For instance, the introduction of phenyl groups can alter the electronic properties and steric environment of the silicon centers. mdpi.com

Organosilicon Compounds Featuring Si-C-Si Backbones

The defining feature of this compound and its derivatives is the Si-C-Si backbone. This structural motif is central to a class of organosilicon compounds known as carbosilanes. The Si-C bond is longer and more polar than a C-C bond, which imparts unique conformational flexibility and reactivity to the molecular chain.

The Si-C-Si linkage is fundamental to the thermal stability of many organosilicon polymers. These polymers are precursors to silicon carbide (SiC) ceramics, materials known for their hardness and high thermal conductivity. The pyrolysis of polycarbosilanes, which are rich in Si-C-Si backbones, is a key industrial process for producing SiC fibers and coatings.

Mixed Main Group Element Compounds Derived from Disilabutane Precursors

The utility of this compound extends to its use as a precursor for materials containing other main group elements. While direct reactions of this compound with main group compounds are a specialized area of research, the principles of its reactivity suggest potential pathways to mixed element compounds. For instance, this compound is noted as a precursor for the chemical vapor deposition of SiC thin films, and its structural motif is found in more complex chain compounds containing elements from groups 13, 14, and 15. researchgate.net

Analogous reactions provide insight into how such compounds might be formed. For example, organosilicon diols react with triisobutylaluminum (B85569) to form siloxyalumoxane oligomers, demonstrating the formation of Si-O-Al linkages. mdpi.com Similarly, reactions of other organic ligands with aluminum and gallium alkyls have been shown to produce well-defined mixed-metal complexes. rsc.orgrsc.org These examples suggest that functionalized this compound derivatives could react with main group halides or organometallic reagents to create novel materials with tailored electronic and structural properties. The reaction of this compound in the presence of Lewis acids can generate flammable hydrogen gas, indicating the reactivity of the Si-H bonds which could be harnessed for further synthetic transformations. gelest.com

Cyclic Disilacyclobutane Derivatives

Cyclic analogs of this compound, specifically 1,3-disilacyclobutanes, are a significant class of compounds due to their high ring strain. This strain makes them excellent monomers for ring-opening polymerization (ROP) to produce high molecular weight polycarbosilanes.

The synthesis of 1,3-disilacyclobutane derivatives often involves the reaction of a silane (B1218182) containing a SiCl·CH₂Cl functional group with magnesium in a suitable solvent like tetrahydrofuran (B95107). mdpi.com A variety of substituted derivatives can be prepared, including those with methyl, phenyl, and chloro groups attached to the silicon atoms. mdpi.comnih.gov For example, monofunctional derivatives such as 1-chloro-1,3,3-trimethyl-1,3-disilacyclobutane serve as key intermediates for synthesizing more complex structures, such as dimeric 1,3-disilacyclobutane derivatives bridged by alkylene or arylene groups. nih.gov

These cyclic compounds can undergo thermally or catalytically induced cross-linking to form network films, which have potential applications as low-dielectric-constant materials or as precursors for silicon carbide ceramics. nih.gov The reactivity of the ring system is also demonstrated in its reactions with halogens and hydrogen halides, which lead to ring-opening. mdpi.com

Comparative Studies with Other Silane and Disilane CVD Precursors

In the field of chemical vapor deposition (CVD), this compound has been investigated as a single-source precursor for the deposition of silicon carbide thin films. Its built-in 1:1 silicon-to-carbon ratio is a significant advantage over dual-source methods that require precise control over the flow rates of separate silicon and carbon precursors.

When compared to other common CVD precursors, this compound offers distinct advantages and disadvantages.

| Precursor | Chemical Formula | Deposition Temperature (°C) | Key Features |

| This compound | CH₃SiH₂CH₂SiH₃ | 650 - 800 | Single-source for SiC; 1:1 Si:C ratio. |

| Dichlorosilane (B8785471) (DCS) | SiH₂Cl₂ | 750 - 950 | Widely used; allows for a wide temperature range of deposition. |

| Silane | SiH₄ | > 850 (for Si) | Common silicon precursor; requires a separate carbon source for SiC. |

| Disilane | Si₂H₆ | 575 - 675 (plateau) | Lower deposition temperatures due to weaker Si-Si bonds. |

| Tetramethylsilane (TMS) | Si(CH₃)₄ | High | Single-source precursor for SiC. |

Studies have shown that using this compound in combination with other precursors like dichlorosilane (DCS) allows for the tailoring of film properties. For instance, varying the fraction of DCS in the gas mixture can control the residual stress and elemental composition of the resulting polycrystalline SiC films. researchgate.net Films deposited from this compound alone tend to be carbon-rich, and the addition of a silicon source like DCS can shift the stoichiometry to be more silicon-rich.

Bicyclic and Polycyclic Organosilicon Frameworks

The synthesis of bicyclic and polycyclic organosilicon frameworks derived from this compound is a challenging yet intriguing area of research. The construction of such strained ring systems requires specialized synthetic strategies. While there are limited examples starting directly from this compound, analogous chemistry with bicyclo[1.1.0]butanes (BCBs) provides a conceptual framework.

BCBs are highly strained molecules that undergo "strain release" reactions to form substituted four-membered rings. nih.govrsc.org The synthesis of 1,3-disubstituted BCBs has been achieved through methods like the transannular 1,3-cyclization of a cyclobutyl carbanion. nih.gov This suggests that appropriately functionalized 1,3-disilacyclobutane derivatives could potentially undergo similar intramolecular reactions to form bicyclic structures. A theoretical study has examined the structure of 1,3-disilabicyclo[1.1.0]butane, indicating the theoretical possibility of such frameworks.

The development of palladium-catalyzed cross-coupling reactions on pre-formed BCBs allows for late-stage diversification of the bridgehead positions. nih.govrsc.org This strategy could potentially be adapted for disila-analogs, opening up pathways to a variety of functionalized bicyclic organosilicon compounds. These complex structures are not only of fundamental chemical interest but could also serve as unique building blocks for advanced materials.

Q & A

Q. What novel applications exist for this compound beyond semiconductor manufacturing?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten